2-Aminoacetic acid;dihydroiodide
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Overview
Description
Glycine is a nonessential amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . The dihydroiodide form of glycine is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;dihydroiodide typically involves the reaction of glycine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydroiodide salt. The general reaction can be represented as: [ \text{NH}_2\text{CH}_2\text{COOH} + 2\text{HI} \rightarrow \text{NH}_2\text{CH}_2\text{COOH}\cdot2\text{HI} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity glycine and hydroiodic acid. The reaction is conducted in reactors with precise temperature and pressure control to maximize yield and purity. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
2-Aminoacetic acid;dihydroiodide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
2-Aminoacetic acid;dihydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its role in neurotransmission and as a building block for proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cytoprotective properties.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives
Mechanism of Action
The mechanism of action of 2-Aminoacetic acid;dihydroiodide involves its interaction with various molecular targets and pathways:
Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the central nervous system by binding to glycine receptors and modulating synaptic transmission.
Metabolism: Glycine is involved in the synthesis of important biomolecules such as collagen, creatinine, and heme.
Antioxidative Reactions: Glycine participates in antioxidative reactions by neutralizing free radicals and reducing oxidative stress.
Comparison with Similar Compounds
2-Aminoacetic acid;dihydroiodide can be compared with other similar compounds such as:
β-Alanine (3-aminopropanoic acid): Another amino acid with similar properties but different structure and applications.
γ-Aminobutyric acid (GABA): An inhibitory neurotransmitter with a different mechanism of action.
δ-Aminovaleric acid (DAVA): A linear amino acid with distinct chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and biological functions make it an important subject of research and industrial use.
Properties
CAS No. |
6227-40-3 |
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Molecular Formula |
C2H7I2NO2 |
Molecular Weight |
330.89 g/mol |
IUPAC Name |
2-aminoacetic acid;dihydroiodide |
InChI |
InChI=1S/C2H5NO2.2HI/c3-1-2(4)5;;/h1,3H2,(H,4,5);2*1H |
InChI Key |
KBVGILSKLKOOKX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N.I.I |
Origin of Product |
United States |
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